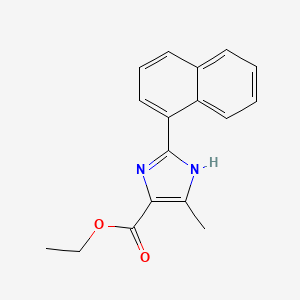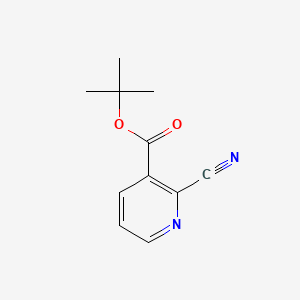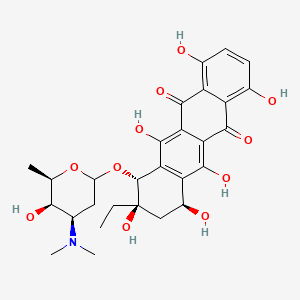
Obelmycin H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Obelmycin H is a natural product found in Streptomyces violaceus with data available.
Scientific Research Applications
Anthracycline Antibiotics and Cytotoxicity
Obelmycin H, along with other obelmycins (A, D, E, F, G), is identified as an anthracycline antibiotic. These compounds, isolated from a variant strain of Streptomyces violaceus A262, have been studied for their in vitro cytotoxicities. This research particularly focuses on their effects against murine leukemic L1210 cell culture and antimicrobial activities, positioning them as potential candidates for cancer therapy and infection control due to their properties as beta-isorhodomycinone glycosides and gamma-isorhodomycinone glycosides (Johdo et al., 1991).
Bleomycin-Induced Fibrosis and Cellular Mechanisms
Bleomycin, a drug related to obelmycin H, is known for its severe adverse effect of lung toxicity, leading to pulmonary fibrosis. This fibrotic response involves remodeling of lung architecture and loss of pulmonary function. While its clinical use as an anticancer agent is limited, it serves as a critical tool in experimental settings for inducing lung fibrosis in animal models, mimicking the histologic lung pattern seen in chemotherapy patients. Research into bleomycin-induced lung fibrosis provides insights into various potential biological molecular factors, such as transforming growth factor beta 1 and tumor necrosis factor alpha, which are relevant to understanding the actions of obelmycin H (Della Latta et al., 2015).
DNA Binding and Cleavage
Obelmycin H's action mechanism, similar to bleomycin, involves binding to DNA and possibly RNA degradation. Studies have shown that this involves the oxidative cleavage of DNA, leading to single- or double-strand breaks. Understanding the binding selectivity of obelmycin H to DNA is crucial, as it precedes and potentially defines cleavage specificity. This information is vital for comprehending its efficacy as an anticancer antibiotic (Akiyama et al., 2008).
properties
CAS RN |
112720-41-9 |
|---|---|
Product Name |
Obelmycin H |
Molecular Formula |
C28H33NO11 |
Molecular Weight |
559.568 |
IUPAC Name |
(7S,9R,10R)-10-[(4R,5R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,7,9,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C28H33NO11/c1-5-28(38)9-14(32)18-21(27(28)40-15-8-11(29(3)4)22(33)10(2)39-15)26(37)20-19(25(18)36)23(34)16-12(30)6-7-13(31)17(16)24(20)35/h6-7,10-11,14-15,22,27,30-33,36-38H,5,8-9H2,1-4H3/t10-,11-,14+,15?,22+,27-,28-/m1/s1 |
InChI Key |
CXCRIUPPLCQPTC-QKHVXUHFSA-N |
SMILES |
CCC1(CC(C2=C(C3=C(C(=C2C1OC4CC(C(C(O4)C)O)N(C)C)O)C(=O)C5=C(C=CC(=C5C3=O)O)O)O)O)O |
synonyms |
obelmycin H |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



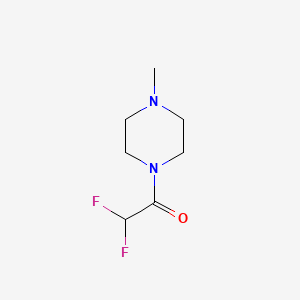
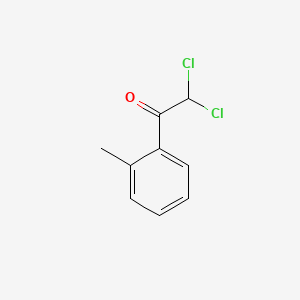
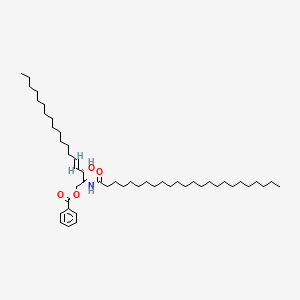
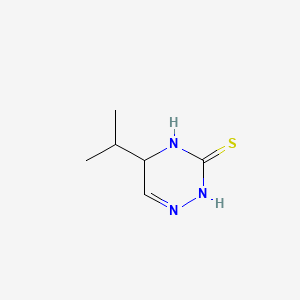

![2,5,6-Trimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B571274.png)

![3h-[1,3]Dioxolo[4,5-g]oxazolo[4,3-a]isoquinolin-3-one,5,6-dihydro-1-phenyl-](/img/structure/B571280.png)
